N-(3-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide
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Description
N-(3-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide, also known as FL3, is a novel small molecule that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of several cancer cell lines and has shown promising results in preclinical studies.
Scientific Research Applications
Antimicrobial Activity
N-(3-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide: and its derivatives have been investigated for their antibacterial and antifungal properties . These compounds show promise in combating drug-resistant strains of bacteria and fungi. Notably, some derivatives exhibit moderate antifungal activity against Candida spp., with compound RO4 demonstrating efficacy against C. albicans.
Inhibition of Reverse Transcriptase (HIV-1)
The pyrrole subunit found in similar compounds has been associated with inhibiting reverse transcriptase, particularly in the context of human immunodeficiency virus type 1 (HIV-1) treatment . Investigating whether N-(3-fluorophenyl)-6-nitro-2-oxo-2H-chromene-3-carboxamide shares this property could be valuable.
properties
IUPAC Name |
N-(3-fluorophenyl)-6-nitro-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9FN2O5/c17-10-2-1-3-11(8-10)18-15(20)13-7-9-6-12(19(22)23)4-5-14(9)24-16(13)21/h1-8H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHVFNZRXBFQRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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